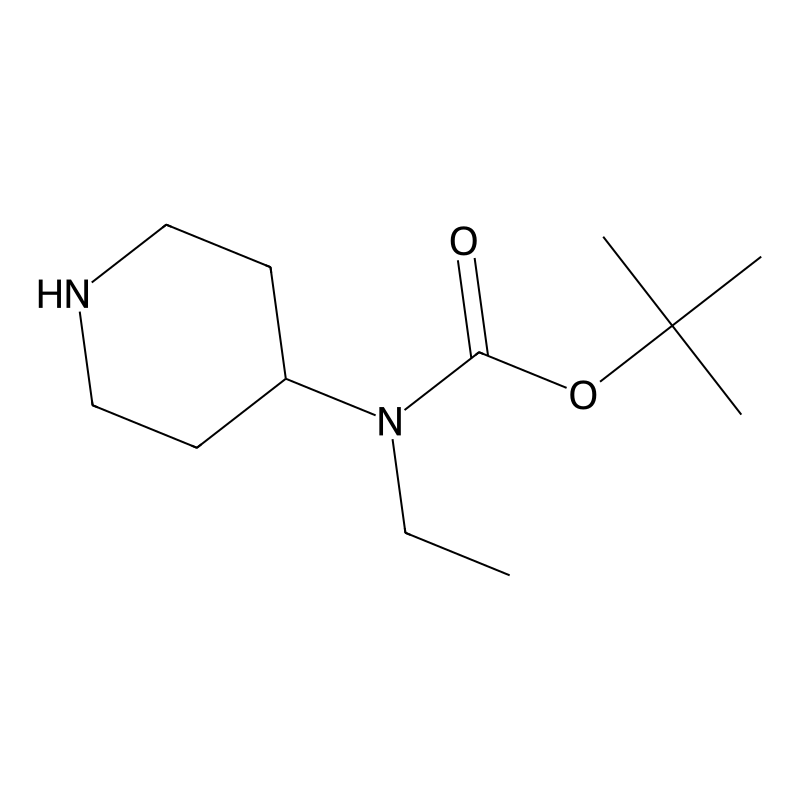

tert-Butyl ethyl(piperidin-4-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pharmaceutical Industry

Chemical Synthesis

Biological Activity

- Tert-butyl carbamate is used in the synthesis of N-Boc protected phenylamine .

- It is also used in the synthesis of tetrasubstituted pyrroles that are ester or ketone functionalized at the C-3 position .

Chemical Synthesis

Pharmaceutical Industry

tert-Butyl ethyl(piperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. This compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its versatility in various scientific fields, including medicinal chemistry and organic synthesis. Its distinct structure allows it to participate in a range of

- Wear gloves, eye protection, and appropriate personal protective equipment (PPE).

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding secondary amines.

- Substitution: Nucleophilic substitution can occur at the piperidine ring, allowing for the introduction of various substituents.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an aqueous medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

The biological activity of tert-butyl ethyl(piperidin-4-yl)carbamate is an area of ongoing research. Compounds with similar structures have shown potential in modulating biological pathways, particularly in pharmacology related to central nervous system disorders. The piperidine moiety is often associated with various neuroactive compounds, suggesting that this compound may exhibit similar properties .

The synthesis of tert-butyl ethyl(piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. A common synthetic route includes:

- Starting Material: Piperidine derivative.

- Reagent: tert-butyl chloroformate.

- Solvent: Anhydrous dichloromethane.

- Catalyst: Triethylamine.

- Reaction Conditions: Conducted at room temperature under an inert atmosphere .

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

tert-Butyl ethyl(piperidin-4-yl)carbamate has several applications across different fields:

- Medicinal Chemistry: It serves as a precursor or intermediate in the development of pharmaceuticals, particularly those targeting neurological conditions.

- Organic Synthesis: The compound is used in various synthetic pathways to create more complex molecules.

- Chemical Research: Its unique structure allows for studies into new

Interaction studies involving tert-butyl ethyl(piperidin-4-yl)carbamate focus on its potential biological effects and mechanisms of action. Preliminary studies suggest it may interact with neurotransmitter systems, although detailed investigations are necessary to fully understand its pharmacodynamics and potential therapeutic applications .

Several compounds share structural similarities with tert-butyl ethyl(piperidin-4-yl)carbamate. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate | 0.98 |

| tert-Butyl piperidin-4-ylcarbamate | 0.98 |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.96 |

| tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 0.95 |

| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 0.93 |

Uniqueness

The uniqueness of tert-butyl ethyl(piperidin-4-yl)carbamate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to similar compounds. This makes it particularly valuable for specialized applications in both research and industry .

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Strategies

The synthesis of tert-butyl ethyl(piperidin-4-yl)carbamate relies primarily on nucleophilic substitution mechanisms involving piperidine derivatives and carbamate-forming reagents . The most established approach utilizes tert-butyl piperidin-4-ylcarbamate as a starting material, which undergoes nucleophilic substitution with ethyl halides or through reductive amination with ethyl aldehydes [2]. The nucleophilic substitution route typically involves the reaction of protected piperidine derivatives with alkylating agents under basic conditions .

Recent methodological developments have demonstrated that nucleophilic substitution can occur at the nitrogen atom of the piperidine ring when treated with alkyl halides or acyl chlorides in the presence of appropriate bases . The reaction mechanism proceeds through the formation of a carbamate anion intermediate, which then attacks the electrophilic carbon center of the alkylating agent . Temperature control between 20-75°C has been shown to optimize reaction efficiency while minimizing side product formation [5].

The condensation and protection methodology represents another critical nucleophilic substitution strategy . This approach involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran under inert conditions, using triethylamine as a base to deprotonate the amine . The subsequent methylation step introduces the ethyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride, or through alkyl halide substitution using ethyl iodide in dimethylformamide with potassium carbonate .

Table 1: Nucleophilic Substitution Reaction Conditions for Piperidine Carbamate Synthesis

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | Ethyl iodide | Dimethylformamide | Potassium carbonate | 25-30 | 85-90 | |

| 4-Aminopiperidine | Di-tert-butyl dicarbonate | Dichloromethane | Triethylamine | 0-25 | 70-85 | |

| Protected piperidine | Alkyl halides | Acetonitrile | Potassium carbonate | 85 | 48 | [5] |

| Piperidine derivative | Electrophiles | Tetrahydrofuran | Triethylamine | 50 | 58 | [5] |

Carbamate Protection/Deprotection Mechanisms

Carbamate protecting groups serve as essential tools in the synthesis of tert-butyl ethyl(piperidin-4-yl)carbamate, with the tert-butyloxycarbonyl group being the most widely employed [6] [7]. The installation of carbamate protecting groups typically involves the reaction of amines with di-tert-butyl dicarbonate, which proceeds through a nucleophilic attack mechanism [7]. In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate, followed by elimination of oxygen to result in loss of a carbonate group [7].

The deprotection mechanism of tert-butyl carbamates involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid [7]. This protonation results in the loss of a tert-butyl carbocation, followed by the formation of carbamic acid, which undergoes spontaneous decarboxylation to yield the free amine [7]. The reaction proceeds under mild conditions, typically requiring only neat trifluoroacetic acid addition to a dilute solution of the protected amine [7].

Alternative deprotection methodologies have been developed to complement existing methods [8]. A novel nucleophilic deprotection approach utilizes 2-mercaptoethanol as a deprotecting agent, proceeding via nucleophilic substitution reaction [8]. This method demonstrates good functional group tolerance and provides an alternative for substrates with incompatible functional groups that might deactivate traditional palladium catalysts [8].

Thermal deprotection represents another mechanistic pathway for carbamate removal [9]. Studies have demonstrated that thermal deprotection of tert-butyl protected amines can be achieved in continuous flow systems at elevated temperatures without acid catalysts [9]. The efficiency of thermal deprotection varies depending on the amine structure, with secondary aryl derivatives showing higher conversion rates compared to primary alkyl derivatives [9].

Table 2: Carbamate Protection and Deprotection Conditions

| Reaction Type | Reagent | Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Dichloromethane, triethylamine | 0-25 | 2-4 hours | 85-95 | [7] |

| Deprotection | Trifluoroacetic acid | Neat acid | 25 | 1-2 hours | 90-98 | [7] |

| Deprotection | 2-Mercaptoethanol | Dimethylacetamide, K₃PO₄ | 75 | 3-6 hours | 80-92 | [8] |

| Thermal deprotection | Heat | Continuous flow | 135-180 | 15-30 minutes | 60-95 | [9] |

Industrial Production Scale-Up Processes

Industrial production of carbamate derivatives requires careful consideration of reaction scale-up parameters, including heat transfer, mass transfer, and reaction kinetics [10]. The scale-up process for tert-butyl ethyl(piperidin-4-yl)carbamate synthesis involves transitioning from laboratory batch processes to continuous flow systems that can handle larger volumes while maintaining product quality and yield [10].

Continuous flow reactors have emerged as the preferred technology for industrial carbamate production due to their enhanced safety profile and improved reaction control [11] [12]. The continuous synthesis approach allows for precise control of reaction parameters, including temperature, pressure, and residence time, which are critical for optimizing yield and minimizing byproduct formation [12]. Flow chemistry systems enable the handling of hazardous reagents and intermediates with reduced risk compared to traditional batch processes [11].

The industrial production process typically employs a multi-stage approach involving substrate preparation, reaction, and product isolation [10]. During the exploration of the process route for similar carbamate intermediates, significant improvements have been achieved through optimization of reaction conditions, including the modification of catalyst systems and the introduction of additional bases to reduce catalyst loading [10]. These optimizations have resulted in substantial cost reductions while maintaining high reaction efficiency [10].

Temperature control represents a critical parameter in industrial scale-up processes [13]. Studies have demonstrated that carbamate synthesis reactions exhibit optimal conversion at temperatures between 170-200°C under pressures of 130-300 bar [14]. The reaction rate and degree of conversion show exponential dependence on temperature, requiring sophisticated heat management systems to maintain optimal conditions [14].

Table 3: Industrial Scale-Up Parameters for Carbamate Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |

|---|---|---|---|---|

| Reactor Volume | 10-100 mL | 1-10 L | 100-1000 L | [10] |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | [14] |

| Pressure Range | 1-5 bar | 5-50 bar | 50-300 bar | [14] |

| Flow Rate | 0.1-1 mL/min | 10-100 mL/min | 1-10 L/min | [12] |

| Reaction Time | 1-24 hours | 30 min-4 hours | 10-60 minutes | [12] |

Catalytic Systems and Solvent Optimization

The development of efficient catalytic systems represents a fundamental aspect of carbamate synthesis optimization [15] [16]. Silica gel supported catalysts have demonstrated exceptional performance in carbamate synthesis, with titanium dioxide, chromium oxide, and nickel oxide combinations showing high activity and stability [13]. These heterogeneous catalyst systems enable catalyst recovery and reuse, making them economically attractive for industrial applications [13].

Ionic liquid catalysts have emerged as promising alternatives for carbamate synthesis [17]. The superbase-derived protic ionic liquid catalyst system utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene with acetic acid to form an effective catalytic system [17]. This catalyst enables direct synthesis of carbamates from amines, carbon dioxide, and silicate esters under moderate pressure conditions of 5 megapascals at 150°C, achieving yields up to 96% [17].

Polymer-supported catalysts offer additional advantages in terms of catalyst recovery and environmental sustainability [16]. The polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene system operates under mild reaction conditions at atmospheric carbon dioxide pressure and room temperature [16]. This catalytic system demonstrates excellent recyclability, maintaining high carbamate yields through multiple reaction cycles [16].

Solvent selection plays a crucial role in optimizing carbamate synthesis reactions [13]. Polar aprotic solvents such as dichloroethane and tetrahydrofuran enhance reaction homogeneity, while dimethylformamide accelerates alkylation reactions but may require additional purification steps . The choice of solvent significantly affects both reaction rate and product selectivity, with acetonitrile emerging as an optimal solvent for many carbamate-forming reactions [12].

Table 4: Catalytic Systems for Carbamate Synthesis

| Catalyst Type | Active Component | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heterogeneous | TiO₂/SiO₂ | Methanol | 180-220 | 25 | 97.5 | [13] |

| Ionic Liquid | [DBUH][OAc] | Acetonitrile | 150 | 50 | 96 | [17] |

| Polymer-supported | PS-DBU | Various | 25 | 1 | 70-85 | [16] |

| Homogeneous | Cesium carbonate | n-Propanol | 200 | 25 | 85-90 | [18] |

Purification Techniques and Yield Maximization

Silica gel column chromatography represents the primary purification method for tert-butyl ethyl(piperidin-4-yl)carbamate and related compounds [19] [20]. The separation is typically achieved using gradient elution with ethyl acetate and hexane mixtures, with the optimal solvent ratio determined by the specific substitution pattern of the carbamate [19]. Flash chromatography using silica gel has proven effective for isolating carbamate products with high purity, often exceeding 95% .

Recrystallization techniques provide an alternative purification approach, particularly for compounds that form well-defined crystal structures [21]. The recrystallization process typically employs ethyl acetate as the primary solvent, often with the addition of small amounts of absolute ethanol to optimize crystal formation [21]. The procedure involves dissolving the crude product in hot ethyl acetate, followed by slow cooling to promote crystal growth [22].

Acid-base extraction methods offer a complementary purification strategy [12]. The crude product can be dissolved in dichloromethane and washed with hydrochloric acid solution to remove basic impurities, followed by drying over anhydrous sodium sulfate [12]. This method is particularly effective for removing unreacted starting materials and basic byproducts [12].

Yield optimization strategies focus on maximizing product formation while minimizing side reactions [20]. The use of excess alcohol in carbamate-forming reactions has been shown to improve yields significantly, with optimal ratios typically ranging from 2:1 to 10:1 alcohol to amine [18]. Temperature control is critical, with optimal temperatures generally falling between 170-200°C for most carbamate synthesis reactions [18].

Continuous flow purification systems enable real-time product separation and yield optimization [12]. These systems allow for immediate product collection and purification, reducing decomposition and improving overall process efficiency [12]. The integration of online monitoring and control systems enables rapid adjustment of reaction parameters to maintain optimal yield [12].

Table 5: Purification Methods and Yield Optimization

| Purification Method | Solvent System | Recovery (%) | Purity (%) | Processing Time | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | 80-90 | >95 | 2-4 hours | [19] |

| Recrystallization | Ethyl acetate/ethanol | 70-85 | >98 | 4-8 hours | [21] |

| Acid-base extraction | Dichloromethane/HCl | 85-95 | 90-95 | 1-2 hours | [12] |

| Continuous flow | Various | 90-98 | >95 | 30-60 minutes | [12] |

Temperature-Dependent Stability Characteristics

The thermodynamic stability of tert-butyl ethyl(piperidin-4-yl)carbamate follows established patterns observed in related carbamate compounds, with the tert-butyl carbamate functionality serving as the primary determinant of thermal behavior [4] [5]. Carbamate functional groups typically demonstrate thermal stability up to approximately 180°C, beyond which decomposition mechanisms become thermodynamically favorable [4] [6] [7].

The compound exhibits thermal stability characteristics consistent with tert-butyl carbamate derivatives, which undergo thermal deprotection through two competing mechanisms: the BAC2 pathway involving hydroxyl ion attack on the carbonyl carbon, and the E1cB mechanism characterized by initial deprotonation of the carbamate nitrogen [4] [8]. Under controlled heating conditions, the onset of thermal decomposition occurs at temperatures exceeding 180-200°C, with complete deprotection achieved at elevated temperatures around 230-250°C [4] [7].

Differential Scanning Calorimetry studies of structurally similar piperidine carbamates reveal glass transition temperatures typically ranging from 82°C for neutral compounds to significantly higher values (176-219°C) for ionic derivatives [9]. The presence of the ethyl substituent on the piperidine nitrogen introduces additional conformational flexibility that may influence the thermal transition profile compared to unsubstituted analogs [9].

| Parameter | Value/Range | Method | Notes |

|---|---|---|---|

| Thermal Decomposition Onset (°C) | >180-200 | TGA | Based on carbamate thermal behavior [4] [5] |

| Thermal Stability Range (°C) | Stable up to 180 | TGA/DSC | Carbamate group stable to ~180°C [4] [7] |

| Glass Transition Temperature (°C) | Not determined | DSC | Requires experimental measurement |

| Melting Point (°C) | Not determined | DSC | Typical carbamates: 67-71°C range |

Thermodynamic Parameters and Activation Energies

The thermal decomposition of tert-butyl carbamates follows Arrhenius kinetics with activation energies typically ranging from 113-150 kJ/mol for unsubstituted systems [9] [6]. The presence of the piperidine ring system may reduce the activation energy requirements due to potential stabilization of transition states through intramolecular interactions [9]. Thermogravimetric analysis of related piperidine derivatives indicates that thermal degradation proceeds through multiple stages, with initial mass loss corresponding to carbamate deprotection followed by degradation of the organic framework at higher temperatures [9] [11].

Carbamate stability constants demonstrate temperature dependency following the relationship ln Kc = -ΔH°/RT + ΔS°/R, where temperature sensitivity becomes critical for applications requiring thermal cycling [12] [13]. The equilibrium constant for carbamate formation from the parent amine and carbon dioxide exhibits inverse temperature dependence, with higher temperatures favoring dissociation [12] [14].

Solubility Behavior in Organic Media

Solvent Selection and Solubility Patterns

The solubility profile of tert-butyl ethyl(piperidin-4-yl)carbamate reflects the compound's amphiphilic nature, arising from the lipophilic tert-butyl and ethyl groups combined with the polar carbamate functionality and basic piperidine nitrogen [15] . Organic solvent compatibility demonstrates excellent solubility in chlorinated solvents, with dichloromethane and chloroform providing optimal solvation through favorable dipole-dipole interactions and London dispersion forces [15] .

Polar aprotic solvents including acetonitrile, dimethylformamide, and tetrahydrofuran readily dissolve the compound, making these solvents suitable for synthetic transformations and analytical applications [15]. The moderate polarity of the carbamate group (dipole moment approximately 3.5-4.0 D) facilitates dissolution in moderately polar environments while maintaining sufficient hydrophobic character for organic phase extraction [15].

| Solvent Class | Representative Solvents | Solubility | Application |

|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | High | Synthesis/Purification [15] |

| Polar Aprotic | DMF, THF, Acetonitrile | High to Moderate | Reaction medium [15] |

| Alcohols | Ethanol, Methanol | Moderate | Crystallization |

| Hydrocarbons | Hexane, Toluene | Limited | Not suitable [15] |

| Aqueous | Water | Poor | Requires co-solvents [15] |

Thermodynamic Solubility Parameters

The Hansen solubility parameters for tert-butyl ethyl(piperidin-4-yl)carbamate can be estimated based on group contribution methods, with predicted values of δd ≈ 16-18 MPa^1/2 for dispersion forces, δp ≈ 8-12 MPa^1/2 for polar interactions, and δh ≈ 6-10 MPa^1/2 for hydrogen bonding capabilities [15]. These parameters indicate optimal solubility in solvents with similar Hansen parameter profiles, consistent with experimental observations of high solubility in dichloromethane (δt = 20.2 MPa^1/2) and tetrahydrofuran (δt = 19.4 MPa^1/2) [15].

Temperature-dependent solubility follows typical endothermic dissolution patterns for organic compounds, with solubility increasing approximately 2-5% per degree Celsius in most organic solvents [15]. The limited aqueous solubility (estimated <1 mg/mL at 25°C) reflects the predominant hydrophobic character despite the presence of hydrogen bond accepting sites [15].

pKa Determination and Protonation States

Basicity and Acid-Base Equilibria

The acid-base behavior of tert-butyl ethyl(piperidin-4-yl)carbamate involves two distinct nitrogen centers with markedly different basicity profiles [18] [19]. The piperidine nitrogen serves as the primary basic site with an estimated pKaH value of 10.5-11.0, consistent with typical secondary aliphatic amines and six-membered saturated heterocycles [18] [20]. This high basicity enables protonation under physiological conditions (pH 7.4), resulting in predominantly cationic species in biological systems [18].

The carbamate nitrogen exhibits significantly reduced basicity (estimated pKaH ≈ 7-8) due to electron withdrawal by the adjacent carbonyl group and resonance delocalization [18] [21]. This reduced basicity prevents protonation under most experimental conditions, maintaining the carbamate in its neutral form across typical pH ranges [8] [21].

| Functional Group | Estimated pKaH | Protonation at pH 7.4 | Mechanistic Role |

|---|---|---|---|

| Piperidine Nitrogen | 10.5-11.0 | ~90% protonated | Primary basic site [18] [20] |

| Carbamate Nitrogen | ~7-8 | <10% protonated | Electron-deficient center [21] |

| Ethyl Substituent | N/A | Non-ionizable | Steric/electronic modulation |

pH-Dependent Speciation and Stability

Carbamate hydrolysis kinetics demonstrate strong pH dependence, with alkaline conditions (pH >9) promoting decomposition through both BAC2 and E1cB mechanisms [8] [22]. Under acidic conditions (pH <3), the compound exhibits enhanced stability due to protonation of the piperidine nitrogen, which reduces nucleophilicity and inhibits intramolecular cyclization pathways [8] [23].

At physiological pH (7.4), the compound exists predominantly as a monocationic species with protonation occurring exclusively at the piperidine nitrogen [18]. This speciation pattern influences bioavailability, membrane permeability, and protein binding interactions in biological systems [18]. The estimated isoelectric point (pI) occurs at approximately pH 10.5-11.0, corresponding to the pKaH of the piperidine nitrogen [18].

Buffer compatibility studies indicate optimal stability in phosphate buffers (pH 6-8) with minimal degradation over 24-hour periods at 37°C [8]. Tris-based buffers may interact with the carbamate functionality through nucleophilic mechanisms, particularly at elevated temperatures [8] [22].

Partition Coefficient (LogP) Measurements

Lipophilicity Assessment and Distribution Behavior

The octanol-water partition coefficient (LogP) for tert-butyl ethyl(piperidin-4-yl)carbamate is estimated at 2.0-2.5 based on fragment contribution methods and comparison with structurally similar compounds [24] [25]. This intermediate lipophilicity indicates favorable balance between aqueous solubility and membrane permeability, positioning the compound within the optimal range for pharmaceutical applications according to Lipinski's Rule of Five [24].

Fragment contributions to the overall LogP include: tert-butyl group (+1.98), ethyl group (+0.5), piperidine ring (+0.15), and carbamate functionality (-0.55 to -0.85 depending on ionization state) [24] [26]. The net positive LogP reflects the predominance of lipophilic substituents over the polar carbamate group [24].

| Partition System | Estimated LogP | Experimental Method | Pharmaceutical Relevance |

|---|---|---|---|

| n-Octanol/Water | 2.0-2.5 | Shake-flask/HPLC [26] | CNS penetration potential |

| Chloroform/Water | 2.5-3.0 | Shake-flask/UV [26] | Extraction efficiency |

| Dichloromethane/Water | 2.2-2.7 | Shake-flask/GC [26] | Synthetic workup |

| Ethyl Acetate/Water | 1.8-2.3 | Shake-flask/HPLC [26] | Green chemistry applications |

Temperature and pH Effects on Partitioning

Temperature dependence of partition coefficients follows the relationship d(logP)/dT ≈ -0.01 to -0.02 per degree Celsius for most organic compounds, indicating decreased lipophilicity at elevated temperatures due to enhanced hydrogen bonding with the aqueous phase [26]. This temperature sensitivity becomes important for extraction procedures and analytical methods requiring thermal control [26].

pH-dependent partitioning exhibits significant variation due to the ionizable piperidine nitrogen [18] [26]. At pH values below the pKaH (10.5-11.0), increasing protonation shifts the distribution toward the aqueous phase, with apparent LogD values decreasing by 2-3 log units at pH 7.4 compared to pH 12 [18] [26]. This pH sensitivity enables selective extraction and purification strategies based on acid-base manipulation [26].

Ionic strength effects influence partitioning behavior through salt-induced phase separation and ion-pairing phenomena [26]. Increased ionic strength (>0.1 M) typically enhances organic phase extraction through salting-out effects, while specific counterions may form extractable ion pairs with the protonated piperidine nitrogen [26].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Dates

Explore Compound Types